5-(m-Tolyl)oxazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWDKHCHQONPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Pathways to 5 M Tolyl Oxazol 2 Amine and Its Analogs
Established Methodologies for Oxazole (B20620) Ring Formation
The formation of the 2-aminooxazole nucleus is a foundational step in the synthesis of the target compound and its analogs. Several classical and contemporary methods are employed to construct this heterocyclic system.
A primary and widely utilized method for synthesizing 2-aminooxazoles is the condensation reaction between an α-haloketone and urea (B33335). acs.orgnih.gov This approach is a variation of the Hantzsch thiazole (B1198619) synthesis. nih.govbenthamdirect.com In a typical procedure, an appropriately substituted α-bromoacetophenone reacts with urea to form the 4-aryl-2-aminooxazole ring system. acs.org Research has shown that while N-substituted ureas often exhibit poor reactivity, likely due to the lower nucleophilicity of the oxygen atom compared to the sulfur in thioureas, unsubstituted urea reacts effectively to yield N-unsubstituted 2-aminooxazoles. acs.orgnih.gov
The reaction is frequently performed under heating, and the use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields. acs.orgclockss.org This cyclization provides a direct route to the core 2-aminooxazole scaffold, which can then be subjected to further functionalization.
For the synthesis of N-substituted 2-aminooxazoles, a powerful and versatile strategy involves a two-step sequence: initial formation of the 2-aminooxazole ring followed by N-functionalization using a transition metal-catalyzed cross-coupling reaction. acs.orgnih.gov The Buchwald-Hartwig amination is a prominent example of this approach. wikipedia.orglibretexts.org This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an amine and an aryl halide. wikipedia.org
The mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.orglibretexts.org This method has been systematically applied to 2-aminooxazoles, allowing for the introduction of various aryl groups onto the amino nitrogen. acs.orgnih.gov The development of specialized bidentate phosphine (B1218219) ligands and sterically hindered ligands has significantly expanded the scope and efficiency of this reaction, making it a cornerstone of modern synthetic organic chemistry. wikipedia.org
Cyclodesulfurization represents an alternative pathway for the formation of heterocyclic rings, starting from thiourea (B124793) derivatives. researchgate.net In this type of reaction, a thiourea precursor undergoes an intramolecular cyclization accompanied by the extrusion of sulfur to form the desired ring. While more commonly associated with the synthesis of heterocycles like 2-aminobenzimidazoles or 2-aminothiazoles, the underlying principle can be adapted for oxazole synthesis. researchgate.netnih.gov Various desulfurization agents have been reported for these transformations, including mercury(II) oxide, tosyl chloride, and dicyclohexylcarbodiimide. researchgate.net The process often requires heating and can be facilitated by reagents that promote the removal of the sulfur atom, leading to the formation of the C-O bond in the oxazole ring. researchgate.net
Targeted Synthesis of 5-(m-Tolyl)oxazol-2-amine Scaffolds
The synthesis of specific 2-aminooxazole scaffolds, such as the closely related analog 4-(p-tolyl)oxazol-2-amine, has been systematically optimized using a two-step approach. acs.orgnih.gov This method serves as a direct blueprint for the synthesis of the 5-(m-tolyl) isomer.
The process begins with the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction. acs.org For the para-tolyl analog, α-bromo-4'-methylacetophenone is used as the starting ketone. acs.orgacs.org This initial cyclization yields 4-(p-tolyl)oxazol-2-amine. acs.org Subsequently, this intermediate can be coupled with various aryl halides using a palladium catalyst (such as X-Phos Pd G2) and a strong base (like t-BuONa) to introduce substituents onto the exocyclic amine. acs.orgacs.org This versatile procedure has been successfully used to synthesize a range of N-substituted 4-aryl-2-aminooxazoles. acs.orgnih.gov
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Achieving high yields and purity in the synthesis of 2-aminooxazoles requires careful optimization of reaction parameters, with the solvent system playing a particularly crucial role.
The choice of solvent significantly impacts the efficiency of the condensation reaction between α-bromoacetophenones and urea. acs.org Studies on the synthesis of 4-(p-tolyl)oxazol-2-amine have systematically evaluated various solvents. acs.orgacs.org Initial trials using solvents like acetonitrile, ethanol, and dimethoxyethane (DME) at 80°C resulted in the recovery of starting material with little to no product formation. acs.orgacs.org
In contrast, high-boiling polar aprotic solvents proved much more effective. acs.org The use of dimethylformamide (DMF) as the solvent, particularly in combination with microwave irradiation, led to a significant increase in yield and a drastic reduction in reaction time. acs.orgacs.org For instance, the reaction to form 4-(p-tolyl)oxazol-2-amine in DMF at 120°C for 3 minutes under microwave conditions resulted in a 56% yield. acs.orgnih.gov N-methylpyrrolidone (NMP), another polar aprotic solvent, produced similar yields but presented more challenges during product purification. acs.orgacs.org The use of polyethylene (B3416737) glycol (PEG-400) has also been reported as a suitable medium for similar syntheses. benthamdirect.com
The optimization data clearly indicates that DMF is a superior solvent for this cyclization, facilitating both high conversion and ease of processing. acs.org
Table 1: Effect of Solvent on the Synthesis of 4-(p-tolyl)oxazol-2-amine Reaction of α-bromo-4′-methylacetophenone and urea.
| Entry | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| I | Acetonitrile | Conventional | 80 | Overnight | No Conversion | acs.orgacs.org |
| II | Ethanol | Conventional | 80 | Overnight | No Conversion | acs.orgacs.org |
| III | DME | Conventional | 80 | Overnight | No Conversion | acs.orgacs.org |
| IV | DMF | Conventional | 120 | 30 min | 45% | acs.org |
| V | DMF | Microwave | 80 | 15 min | 53% | acs.orgnih.gov |
| VI | DMF | Microwave | 120 | 3 min | 56% | acs.orgnih.gov |
| VII | NMP | Microwave | 80 | 15 min | 50% | acs.orgacs.org |
| VIII | NMP | Microwave | 120 | 3 min | 45% | acs.orgacs.org |
Table 2: Optimization of Buchwald-Hartwig Reaction Conditions Reaction of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene.
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| X-Phos Pd G2 | t-BuONa | Toluene/t-BuOH | 130 | 15 min | 16% | acs.org |
| RuPhos Pd G2 | t-BuONa | Toluene/t-BuOH | 130 | 10 min | 34% | acs.org |
| BrettPhos Pd G3 | t-BuOK | Toluene/t-BuOH | 130 | 10 min | 26% | acs.org |
| Xantphos Pd G3 | Cs₂CO₃ | Toluene/t-BuOH | 130 | 10 min | 25% | acs.org |
Temperature and Pressure Optimization (e.g., Microwave Irradiation)
The optimization of temperature and pressure is a critical factor in the synthesis of oxazole derivatives, significantly influencing reaction rates and product yields. Microwave irradiation has emerged as a powerful tool in this context, often leading to dramatically reduced reaction times and improved efficiency compared to conventional heating methods. tandfonline.comorientjchem.org
For instance, in the synthesis of related 2-aminooxazole structures, adjusting the temperature can have a marked effect. One study demonstrated that increasing the reaction temperature from 80 °C to 120 °C resulted in a higher yield (from 37% to 45%) and a significantly shorter reaction time (from 3 hours to 30 minutes). acs.orgacs.org The use of a microwave reactor can further accelerate these reactions due to the increased pressure within the reaction vessel. acs.org In one case, a desired 4-(p-tolyl)oxazol-2-amine was obtained in comparable yields at either 80 °C for 15 minutes or 120 °C for just 3 minutes under microwave irradiation. acs.orgacs.org
The choice of solvent also plays a role in combination with temperature. High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate reactions at elevated temperatures. acs.org However, the selection of the solvent must also consider the ease of purification of the final product. acs.org
| Entry | Temperature (°C) | Time | Method | Yield (%) |
| 1 | 80 | 3 h | Conventional | 37 |
| 2 | 120 | 30 min | Conventional | 45 |
| 3 | 80 | 15 min | Microwave | 53 |
| 4 | 120 | 3 min | Microwave | 56 |
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is fundamental to the successful synthesis of this compound and its analogs. A variety of catalytic systems and reagents have been explored to facilitate the formation of the oxazole ring and introduce the desired substituents.
Commonly employed reagents in oxazole synthesis include:
Oxidizing agents: Such as bromotrichloromethane (B165885) and NiO2.
Reducing agents: Like lithium aluminum hydride (LiAlH4).
Substitution reagents: Palladium catalysts and phosphine ligands are frequently used for arylation reactions.
One established method for synthesizing N-aryl-5-aryloxazol-2-amine derivatives involves the cyclization of an isothiocyanate with an α-azidoacetophenone in the presence of triphenylphosphine (B44618). jst.go.jp Another approach utilizes a polymer-supported triphenylphosphine (poly-TPP) as a ligand to generate a key iminophosphorane intermediate, which then undergoes cyclization. tandfonline.com This method has been shown to be effective for the synthesis of decorated oxazole derivatives. tandfonline.com
For the introduction of specific functionalities, various catalytic systems are employed. For example, palladium-catalyzed Suzuki cross-coupling reactions under microwave irradiation have been used to synthesize C-2 substituted imidazopyrazines, a related heterocyclic structure. tandfonline.com In the synthesis of 2-aminooxazoles, the Buchwald-Hartwig coupling reaction, utilizing catalysts like X-Phos Pd G2, has proven effective for coupling the oxazole core with various aryl bromides. acs.org The choice of catalyst can be crucial, with studies showing that iridium-based catalysts like Ir-PSA18 and Ir-PSA36 are effective for the asymmetric reductive amination of different ketones to produce chiral amines. kanto.co.jp
Furthermore, the synthesis of related benzoxazole (B165842) derivatives has been achieved using environmentally benign catalysts like "fly ash" for the synthesis of 2-phenyl substituted benzoxazoles and iodine-mediated oxidative cyclodesulfurization for N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov Gold nanoparticles supported on titanium dioxide (Au/TiO2) have also been used as a catalyst for the chemoselective reduction of a nitro group to an amine in the synthesis of a fused oxazolocoumarin derivative. mdpi.com
Table 2: Catalyst and Reagent Examples in Oxazole and Analog Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |
| Cyclization | Triphenylphosphine | Isothiocyanate, α-azidoacetophenone | N-aryl-5-aryloxazol-2-amine | jst.go.jp |
| Cyclization | Polymer-supported triphenylphosphine | Phenacyl azide, phenyl isothiocyanate | Decorated oxazole derivatives | tandfonline.com |
| Cross-Coupling | X-Phos Pd G2 | 2-aminooxazole, aryl bromides | N-aryl-2-aminooxazoles | acs.org |
| Reductive Amination | Ir-PSA18, Ir-PSA36 | Ketones | Chiral amines | kanto.co.jp |
| Oxidative Cyclization | Fly ash | Aldehyde, o-aminophenol | 2-phenyl substituted benzoxazoles | nih.gov |
| Oxidative Cyclodesulfurization | Iodine | Aminophenol, isothiocyanate | N-phenyl-1,3-benzoxazol-2-amine | nih.gov |
| Reduction | Au/TiO2, NaBH4 | Nitro-oxazolocoumarin | Amino-oxazolocoumarin | mdpi.com |
Considerations for Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other chemical compounds, including this compound. ijpsonline.com The goal is to develop processes that are more environmentally benign by minimizing waste, using less hazardous substances, and improving energy efficiency. solubilityofthings.comkahedu.edu.in
Key green chemistry principles relevant to the synthesis of oxazoles include:
Waste Prevention: It is preferable to prevent the formation of waste rather than treating it after it has been created. solubilityofthings.comacs.org This can be achieved by optimizing reactions to maximize yield and minimize by-products. solubilityofthings.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are more sustainable as they reduce waste. solubilityofthings.com
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. kahedu.edu.in This includes exploring solvent-free reactions or using greener solvents like water, ionic liquids, or deep-eutectic solvents. ijpsonline.comwiley.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org Microwave-assisted synthesis is often considered a greener approach as it can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comijpsonline.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. solubilityofthings.com The development of highly efficient and recyclable catalysts is a key area of green chemistry research. ijpsonline.comijpsonline.com
Use of Renewable Feedstocks: Whenever feasible, raw materials should be derived from renewable resources rather than depleting fossil fuels. kahedu.edu.in
Recent research in oxazole synthesis reflects these principles. For example, the use of microwave irradiation and catalyst-free conditions represents a move towards more energy-efficient and less wasteful processes. wiley.comadvion.com Electrochemical synthesis methods are also being explored as a green alternative, as they can avoid the use of transition metals and toxic oxidants. rsc.orgrsc.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also contributes to green chemistry by reducing the need for intermediate purification steps and minimizing solvent use. advion.com
Chemical Reactivity and Derivatization of 5 M Tolyl Oxazol 2 Amine
Transformations at the Exocyclic Amine Moiety
The primary amino group at the C2 position is a key site for nucleophilic reactions, readily undergoing transformations such as acylation, alkylation, and sulfonylation. Spectroscopic studies have confirmed that these reactions typically occur selectively at the exocyclic nitrogen atom rather than the endocyclic nitrogen of the oxazole (B20620) ring. google.com
N-Acylation, N-Alkylation, and N-Sulfonylation Reactions
The exocyclic amine of 2-aminooxazole scaffolds serves as a versatile handle for introducing a variety of functional groups.
N-Acylation is a common transformation, readily achieved by treating the parent amine with acylating agents like acid chlorides or anhydrides. For instance, N-acylated 2-aminobenzoxazoles have been synthesized by reacting 2-aminobenzoxazole (B146116) with various carboxylic acids, demonstrating the general applicability of this reaction to the 2-aminoazole framework. nih.gov This straightforward reaction allows for the formation of a stable amide bond.
N-Alkylation and N-Arylation reactions provide pathways to secondary and tertiary amine derivatives. While traditional N-alkylation with alkyl halides can be employed, modern cross-coupling methods offer superior control and scope. researchgate.netorganic-chemistry.org A notable example is the Buchwald-Hartwig cross-coupling, which has been successfully used to N-arylate the closely related 4-(p-tolyl)oxazol-2-amine with various aryl halides. acs.org This palladium-catalyzed reaction demonstrates high efficiency and tolerance for different functional groups on the aryl halide. acs.org
N-Sulfonylation introduces a sulfonamide linkage, a common pharmacophore. This is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base. The reaction of 2-aryl-1,3-oxazole-5-sulfonyl chlorides with other aminoazoles proceeds at the amino group, indicating that the reverse reaction—sulfonylation of the 2-amino group of the oxazole—is a viable synthetic route. researchgate.net
| Reaction Type | Reagent(s) | Product Type | Representative Yield | Ref. |
| N-Acylation | Carboxylic Acid, Coupling Agent | N-Acyl-2-aminooxazole | 50% | nih.gov |
| N-Arylation | Aryl Bromide, Pd Catalyst, Base | N-Aryl-2-aminooxazole | ~50% | acs.org |
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-2-aminooxazole | - | researchgate.net |
Formation of Amide and Carbamate Derivatives
Building upon N-acylation, a wide array of amide derivatives can be synthesized. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. The synthesis of N-aryl-5-aryloxazol-2-amine derivatives has been reported as a strategy for developing new therapeutic agents. acs.org The reaction of 2-aminooxazoles with isothiocyanates can also be used to form thiourea (B124793) derivatives. nih.govtandfonline.com
Carbamate derivatives are also accessible from the 2-amino group. These can be formed through reaction with chloroformates or by other methods, such as the Curtius rearrangement of precursor oxazolyl-2-carboxylic acid hydrazides. msu.ru The stability and reactivity of 5-aryl-2-oxazolylcarbamic acid esters have been noted in the literature, where they serve as substrates for further transformations like hydrogenation. scribd.com The formation of carbamates is a compatible transformation in synthetic sequences involving 2-aminooxazoles. acs.org
| Derivative | Reagent(s) | General Structure | Ref. |
| Amide | Acid Chloride or Carboxylic Acid | R-CO-NH-Oxazole | nih.govacs.org |
| Carbamate | Chloroformate (e.g., R-O-COCl) | R-O-CO-NH-Oxazole | acs.orgscribd.com |
| Thiourea | Isothiocyanate (R-NCS) | R-NH-CS-NH-Oxazole | nih.gov |
Modifications of the Oxazole Ring System
The oxazole ring itself is a stable aromatic system, but it can undergo specific reactions under forcing conditions, leading to either functionalization of the ring or its cleavage and rearrangement into other heterocyclic structures.
Ring-Opening and Rearrangement Reactions
The oxazole ring in 2-amino-5-aryloxazoles can be cleaved under certain reductive or hydrolytic conditions. Catalytic hydrogenation, for example, can lead to the cleavage of the heteroring to form acyclic urea (B33335) derivatives. scribd.com Strong acidic or basic conditions can also induce ring-opening. A specific example involves the reaction of bicyclic oxazolo[3,2-a]pyrimidinium salts with hydrazine, which cleaves the pyrimidine (B1678525) portion to generate 2-amino-5-aryloxazoles in high yields. msu.ruthieme-connect.com
Rearrangement reactions are also known for the oxazole scaffold. The Cornforth rearrangement is a classic thermal reaction of 4-acyloxazoles, leading to an isomeric oxazole. wikipedia.org While the title compound is not a 4-acyloxazole, this highlights a potential pathway for isomerization in appropriately substituted derivatives. Furthermore, 2-aminooxazoles can participate as dienophiles in inverse-demand aza-Diels-Alder reactions, which can sometimes result in rearranged pyridine (B92270) products instead of the expected adducts. researchgate.netarchivog.com
Electrophilic and Nucleophilic Substitutions on the Oxazole Nucleus
The electronic nature of the 2-aminooxazole system, with electron-donating groups at C2 and C5, dictates the regioselectivity of substitution reactions.
Electrophilic substitution on the oxazole ring is generally directed to the C4 position, which is the most electron-rich carbon atom not already substituted. wiley-vch.de However, such reactions can be challenging and may require activated substrates. Often, electrophilic attack occurs preferentially on the more activated m-tolyl ring rather than the C4 position of the oxazole. For example, electrophilic bromination of aryloxazoles has been shown to occur on the appended aryl ring. mdpi.com
Nucleophilic substitution directly on the oxazole ring is rare and typically requires the presence of a good leaving group, such as a halogen. jocpr.com In the absence of such a group, nucleophilic attack is more likely to result in ring-opening rather than substitution. google.com However, if a halogen were introduced at the C4 position, it could potentially be displaced by strong nucleophiles, analogous to the reactivity observed in 2-amino-5-halothiazoles. jocpr.com
Derivatization of the m-Tolyl Substituent
The m-tolyl group provides an additional site for derivatization, allowing for modifications that can fine-tune the steric and electronic properties of the entire molecule. The reactions can target either the aromatic ring or the benzylic methyl group.
The aromatic ring of the tolyl group is susceptible to electrophilic aromatic substitution . Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed. The regioselectivity of these substitutions will be directed by the combined influence of the ortho, para-directing methyl group and the deactivating (by induction) but potentially directing oxazolyl substituent. Electrophilic bromination of aryloxazoles using N-bromosuccinimide (NBS) has been shown to effectively functionalize the aryl ring. mdpi.com
The benzylic methyl group is also reactive. It can undergo free-radical halogenation using reagents like N-bromosuccinimide under UV irradiation to form a bromomethyl derivative. This derivative can then be used in subsequent nucleophilic substitution reactions. Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412), providing a handle for further amide or ester formation. Such derivatizations are common in tuning the properties of pharmacologically active heterocyclic compounds. openmedicinalchemistryjournal.com
Aromatic Ring Functionalization
The 5-(m-tolyl)oxazol-2-amine structure contains two aromatic systems amenable to functionalization: the m-tolyl ring and the oxazole ring. The reactivity of each is influenced by the electronic nature of the substituents.
Tolyl Ring: The tolyl ring is activated towards electrophilic aromatic substitution by the electron-donating methyl group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation or sulfonylation would be directed primarily to the ortho and para positions relative to the methyl group. However, the bulky oxazole substituent provides significant steric hindrance, which can influence regioselectivity. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could be employed if the tolyl ring is first halogenated. organic-chemistry.org For instance, rhodium-catalyzed C-H amidation has been shown to be effective for benzene (B151609) derivatives bearing oxazoline (B21484) directing groups, suggesting a potential route for functionalizing the tolyl ring, although electron-donating meta-substituents have sometimes been found to be incompatible with certain catalytic systems. whiterose.ac.uk
Oxazole Ring: The oxazole ring is generally electron-deficient and less susceptible to electrophilic attack than the tolyl ring. However, direct C-H functionalization, particularly direct arylation, has been developed for oxazoles. organic-chemistry.org Palladium-catalyzed C-5 arylation is often preferred in polar solvents, while C-2 arylation can be achieved in nonpolar solvents using specific phosphine (B1218219) ligands. organic-chemistry.org Given that the C-5 position is already substituted in the target molecule, functionalization would likely target the C-4 position, though this is less common, or proceed via derivatization of the C-2 amine.
| Reaction Type | Potential Reagents & Conditions | Target Site | Expected Outcome | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation | Br2, FeBr3 or NBS, acid catalyst | Tolyl Ring (ortho/para to methyl) | Introduction of a halogen atom (Br, Cl) onto the tolyl ring. | organic-chemistry.org |
| Friedel-Crafts Sulfonylation | Tosyl chloride, AlCl3 | Tolyl Ring | Addition of a sulfonyl group, likely ortho/para to the methyl group. | |
| Direct C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), phosphine ligand | Oxazole Ring (C-4) or Tolyl Ring | Formation of a new C-C bond with an aryl group. | organic-chemistry.org |
| C-H Amidation | Sulfonamide, Rh catalyst (e.g., [Cp*RhCl2]2), oxidant (e.g., AgSbF6) | Tolyl Ring (ortho to oxazole) | Introduction of a sulfonamide group, directed by the oxazole nitrogen. | whiterose.ac.uk |
Methyl Group Transformations (e.g., Oxidation)
The methyl group on the tolyl ring is a key site for functionalization, primarily through oxidation reactions. Standard oxidizing agents can convert the methyl group into various oxidation states, including hydroxymethyl, formyl (aldehyde), and carboxyl groups. The choice of reagent and reaction conditions determines the final product. For example, strong oxidants like potassium permanganate (KMnO₄) under harsh conditions would likely lead to the carboxylic acid, while milder or more controlled conditions are required to isolate the alcohol or aldehyde intermediates. These transformations significantly alter the electronic and steric properties of the molecule, providing a handle for further derivatization.
| Transformation | Typical Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation to Alcohol | Mild oxidants (e.g., SeO2) or radical halogenation followed by hydrolysis | -CH2OH (Hydroxymethyl) | acs.org |
| Oxidation to Aldehyde | Chromium-based reagents (e.g., PCC) or controlled oxidation of the alcohol | -CHO (Formyl) | mdpi.com |
| Oxidation to Carboxylic Acid | Strong oxidants (e.g., KMnO4, heat; or Na2Cr2O7, H2SO4) | -COOH (Carboxyl) |
Stereoselective Derivatization Strategies
Introducing chirality to the this compound scaffold can be achieved through several strategic approaches. Since the parent molecule is achiral, stereoselectivity must be induced during derivatization.
One common strategy involves reacting the exocyclic amine with a chiral reagent to form diastereomers that can then be separated. For instance, derivatization of a racemic 2-amino-2-oxazoline with a chiral isocyanate, (+)-(R)-alpha-methylbenzyl isocyanate, produced two pairs of diastereomers that were successfully separated using RP-HPLC. nih.gov This method provides a direct route to enantiomerically enriched compounds.
Another powerful approach is asymmetric catalysis. This can involve reactions such as palladium-catalyzed decarboxylative allylic alkylation, where a chiral ligand is used to control the formation of a stereocenter. caltech.edu While not performed on this compound itself, the methodology has been applied to create chiral gem-disubstituted diazaheterocycles, demonstrating its potential for creating complex stereocenters adjacent to a heterocyclic core. caltech.edu Similarly, enantioselective synthesis using azlactones as masked amino acids has been achieved through organocatalysis, providing a pathway to cyclopentene-based amino acids with a quaternary carbon center. acs.org These strategies could be adapted to functionalize the this compound core in a stereocontrolled manner.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Resolving Agent | Reaction of the amine with a chiral reagent (e.g., chiral isocyanate or acid) to form separable diastereomers. | Derivatization of racemic 2-amino-2-oxazoline with (+)-(R)-alpha-methylbenzyl isocyanate. | nih.gov |
| Asymmetric Catalysis | Use of a transition metal complex with a chiral ligand to catalyze a reaction that creates a new stereocenter. | Pd-catalyzed asymmetric allylic alkylation to synthesize chiral heterocycles. | caltech.edu |
| Organocatalytic Enantioselective Synthesis | Employing a small chiral organic molecule as a catalyst to control the stereochemical outcome of a reaction. | Enantioselective preparation of cyclopentene (B43876) amino acids from azlactone derivatives. | acs.org |
Synthesis of Hybrid Molecules Incorporating the 5-(m-Tolyl)oxazole-2-amine Core
The 5-(m-tolyl)oxazole-2-amine scaffold serves as a valuable building block in the synthesis of more complex "hybrid molecules," where it is combined with other pharmacologically relevant moieties. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities.
Research has demonstrated the successful incorporation of the closely related 5-(m-tolyl)isoxazole (B167081) and 2-methyl-5-m-tolyl-oxazole units into larger molecular frameworks.
Coumarin Hybrids: A series of substituted dihydro-1,2-oxazole benzopyran-2-one hybrids were synthesized. One derivative, 3-(5-(m-tolyl)-4,5-dihydroisoxazol-3-yl)-2H-chromen-2-one (SR3), was identified as having significant antimicrobial activity and favorable interactions with the DNA Gyrase B receptor. researchgate.net
Triazole Hybrids: Patent literature describes the synthesis of aminotriazole derivatives as ALX receptor agonists. In these structures, a 2-methyl-5-m-tolyl-oxazole-4-carboxylic acid moiety is linked via an amide bond to a substituted triazole ring, which is further functionalized with groups like acetyl-furan or acetyl-thiophene. google.comgoogle.com
Oxazole Hybrids: Isoxazole-oxazole hybrids have been synthesized through the reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles. researchgate.net This strategy could be adapted to link the 5-(m-tolyl)oxazole (B12098443) core to other heterocyclic systems.
These examples underscore the utility of the 5-(m-tolyl)oxazole-2-amine core as a versatile platform for developing complex hybrid molecules through coupling reactions, typically involving the formation of amide, ester, or new carbon-carbon bonds.
| Hybrid Molecule Type | Core Fragment | Coupled Moiety | Linking Group | Reference |
|---|---|---|---|---|
| Oxazole-Coumarin Hybrid | 5-(m-Tolyl)-4,5-dihydroisoxazole | 2H-Chromen-2-one | C-C bond | researchgate.net |
| Oxazole-Triazole Hybrid | 2-Methyl-5-m-tolyl-oxazole | 2H- google.comCurrent time information in Bangalore, IN.triazole | Amide | google.comgoogle.com |
| Isoxazole-Oxazole Hybrid | Isoxazole (B147169) | 5-Methoxyoxazole | C-C bond | researchgate.net |
| Oxazol-2(3H)-one Hybrid | N-Boc propargyl carbamate | Acid chloride (e.g., m-toluoyl chloride) | Coupling-isomerization-elimination sequence | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 5 M Tolyl Oxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key parameters for structural assignment.
While specific ¹H NMR data for 5-(m-Tolyl)oxazol-2-amine is not detailed in the provided search results, analysis of a structurally related compound, 2-(m-tolyl)-1H-benzo[d]imidazole, illustrates the technique's utility. rsc.org The spectrum, recorded in DMSO-d₆, shows distinct signals for the aromatic protons of the tolyl and benzimidazole (B57391) rings, as well as a characteristic signal for the methyl group protons. rsc.org For instance, the methyl (CH₃) protons appear as a singlet at approximately 2.42 ppm. rsc.org The aromatic protons appear in the downfield region between 7.20 and 8.06 ppm, with their specific shifts and multiplicities revealing their positions on the rings. rsc.org A broad singlet corresponding to the imidazole (B134444) N-H proton is also typically observed. rsc.org
Interactive Data Table: Example ¹H NMR Data for 2-(m-tolyl)-1H-benzo[d]imidazole rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.85 | s | N-H (imidazole) |
| 8.06 – 7.94 | m | Aromatic C-H |
| 7.59 | s | Aromatic C-H |
| 7.44 | t | Aromatic C-H |
| 7.31 | d | Aromatic C-H |
| 7.20 | dd | Aromatic C-H |
| 2.42 | s | -CH₃ |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, with its chemical shift indicating its functional group and electronic environment.
For a similar heterocyclic structure, 2-cyclohexyl-1H-benzo[d]imidazole, the ¹³C NMR spectrum shows characteristic signals for the imidazole ring carbons at 157.4 ppm, and the aromatic carbons of the benzo-fused ring between 114.7 and 138.4 ppm. rsc.org In the case of this compound, one would expect to see distinct signals for the oxazole (B20620) ring carbons, the tolyl ring carbons, and the methyl carbon. The quaternary carbons of the oxazole ring and the tolyl-substituted carbon would appear at lower field strengths compared to the protonated carbons.
Interactive Data Table: Example ¹³C NMR Data for 2-cyclohexyl-1H-benzo[d]imidazole rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | C=N (imidazole) |
| 138.4 | Aromatic C (quaternary) |
| 137.1 | Aromatic C (quaternary) |
| 123.2 | Aromatic C-H |
| 122.9 | Aromatic C-H |
| 118.3 | Aromatic C-H |
| 114.7 | Aromatic C-H |
| 33.8 | Cyclohexyl C-H |
| 29.9 | Cyclohexyl -CH₂ |
| 26.2 | Cyclohexyl -CH₂ |
| 26.0 | Cyclohexyl -CH₂ |
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons.
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each C-H bond.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying connections across quaternary carbons and heteroatoms, thereby piecing together the molecular fragments.
In the structural analysis of a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, 2D HSQC and HMBC spectra were crucial for confirming the structure. mdpi.com The HMBC spectrum, for example, showed a cross-peak between the proton on the imidazole ring (H-4) and the carbon of the C-2 amine group, confirming their proximity within the heterocyclic core. mdpi.com Similar correlations would be expected for this compound to confirm the attachment of the m-tolyl group to the oxazole ring. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as it can distinguish between ions with the same nominal mass but different elemental compositions.
For example, in the characterization of 4-nitro-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, HRMS was used to confirm its elemental formula. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₁N₂O₅) was 323.2789, and the experimentally found mass was 323.2791, confirming the proposed formula. mdpi.com This level of accuracy is essential for validating the identity of newly synthesized compounds like this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.govrsc.org
This technique is frequently used to determine the molecular weight of heterocyclic compounds. mdpi.commdpi.commassbank.eumassbank.eu For this compound, ESI-MS would be expected to produce a strong signal corresponding to its protonated form, [C₁₀H₁₀N₂O + H]⁺, allowing for the confirmation of its molecular weight. The absence of significant fragmentation in ESI-MS helps to clearly identify the molecular ion peak. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH2) group, the oxazole ring, and the m-tolyl substituent.
The primary amine group is typically identified by two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com One band corresponds to the asymmetric stretching vibration, and the other to the symmetric stretching vibration. orgchemboulder.com Furthermore, the N-H bending or "scissoring" vibration of a primary amine usually appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com
The vibrations associated with the oxazole and m-tolyl aromatic rings produce several characteristic bands. The C-N stretching vibration within the aromatic amine structure is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The C=N stretching of the oxazole ring is expected to produce a band around 1680-1620 cm⁻¹. The stretching of the C-O bond within the heterocyclic ether linkage of the oxazole ring generally gives rise to a strong absorption band in the 1250-1020 cm⁻¹ range. Aromatic C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. Finally, the C-H stretching from the aromatic tolyl ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 (two bands) | Medium - Weak |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Variable |
| Primary Amine | N-H Wag | 910 - 665 | Strong, Broad |
| Oxazole/Aromatic Ring | C=N Stretch | 1680 - 1620 | Medium |
| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium - Weak |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Oxazole Ring | C-O Stretch | 1250 - 1020 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
X-ray Crystallography for Solid-State Structure Determination
Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value/Characteristic |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/n, Pca2₁, or similar centrosymmetric/non-centrosymmetric group |
| Key Intermolecular Interactions | N-H⋯N Hydrogen Bonds, C-H⋯π Interactions |
This structural information is invaluable for understanding the molecule's physical properties and for computational studies such as molecular docking, which is crucial in the development of new therapeutic agents. nih.gov
Computational Chemistry and Theoretical Investigations of 5 M Tolyl Oxazol 2 Amine
Quantum Chemical Calculations for Electronic and Geometric Structure Analysis
Quantum chemical calculations are employed to understand the fundamental electronic properties and three-dimensional structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This calculation minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For 5-(m-Tolyl)oxazol-2-amine, a DFT study, likely using a basis set such as B3LYP/6-311G(d,p), would yield precise data on the spatial relationship between the tolyl group and the oxazole-amine ring system. researchgate.net This information is crucial for understanding its physical properties and how it might interact with other molecules.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT results and is not based on published research for the specific compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(oxazole)-N(amine) | ~1.38 Å |
| Bond Length | C(oxazole)-C(tolyl) | ~1.48 Å |
| Bond Angle | C-N-H (amine) | ~115° |
| Dihedral Angle | Oxazole (B20620) Ring - Tolyl Ring | ~30-45° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following data is illustrative of typical FMO analysis and is not based on published research for the specific compound.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red or yellow regions represent negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the amine group, highlighting them as potential sites for hydrogen bonding.
Theoretical vibrational frequency calculations, usually performed with DFT, can predict a molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the molecule's vibrational modes, scientists can assign specific peaks in an experimental spectrum to the stretching, bending, or twisting of particular chemical bonds. For this compound, these calculations would help identify characteristic frequencies for the N-H stretches of the amine group, C=N and C-O stretches within the oxazole ring, and aromatic C-H vibrations of the tolyl group.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a large biological macromolecule, like a protein or enzyme (a receptor). jocpr.comjocpr.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
In a molecular docking simulation, the this compound molecule would be virtually placed into the active site of a target protein. The software then explores various possible orientations and conformations of the ligand within the binding site, calculating a "binding affinity" or "docking score" for each. nih.gov This score, typically in kcal/mol, estimates the strength of the interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov For example, the amine group and oxazole ring of the compound could act as hydrogen bond donors and acceptors, potentially forming strong connections within an enzyme's active site. mdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound (Illustrative) Note: The following data is illustrative of typical docking results and is not based on published research for the specific compound.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase | -8.5 | ASP 145 | Hydrogen Bond (with NH2) |
| LEU 83 | Hydrophobic (with tolyl) | ||
| Cyclooxygenase-2 | -7.9 | HIS 90 | Hydrogen Bond (with oxazole N) |
| VAL 523 | Hydrophobic (with tolyl) |
Conformational Analysis of Bound Ligands
No published studies detailing the conformational analysis of this compound when bound to a biological target were identified.
Quantitative Structure-Property Relationship (QSPR) Modeling
No specific QSPR models for this compound or a closely related series of compounds that would allow for the prediction of its properties were found in the reviewed literature.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics
There are no available molecular dynamics simulation studies in the public domain that focus on this compound to provide insights into its conformational flexibility and binding kinetics.
Mechanistic Investigations of Biological Activities in Preclinical Research Models for 5 M Tolyl Oxazol 2 Amine Derivatives
Modulation of Specific Biological Targets
The ability of small molecules to interact with and modulate the function of specific biological targets, such as enzymes and receptors, is a cornerstone of modern drug discovery. Research into derivatives of 5-(m-Tolyl)oxazol-2-amine has revealed interactions with several key proteins, suggesting a potential for therapeutic intervention in a variety of disease contexts.
Enzyme Inhibition Studies (e.g., DNA Gyrase)
While direct studies on the inhibition of DNA gyrase by this compound derivatives are not extensively documented in the available literature, research into structurally related heterocyclic compounds provides a basis for potential activity. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a prime target for antibacterial agents. als-journal.comnih.govmdpi.com Various classes of heterocyclic compounds, such as benzisoxazoles, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, and N-phenylpyrrolamides, have been identified as inhibitors of this enzyme. als-journal.comnih.govnih.govals-journal.com For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines demonstrated potent DNA gyrase inhibitory activity, with some compounds showing equal or better IC50 values than the known antibiotic ciprofloxacin. als-journal.com Similarly, novel N-phenylpyrrolamide inhibitors have displayed low nanomolar IC50 values against E. coli DNA gyrase. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also exhibit inhibitory activity against DNA gyrase, though this remains an area for future investigation.
Receptor Ligand Interactions and Modulation (e.g., mGluR5, Orexin (B13118510) 2 Receptor, Estrogen Receptors)
The interaction of this compound derivatives with various receptors has been a subject of investigation, with notable findings in the context of the Orexin 2 Receptor (OX2R). A significant development in this area stemmed from a high-throughput screening hit, N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide, which led to the optimization of a series of pyrazole (B372694) derivatives as selective orexin 2 receptor antagonists (2-SORA). nih.govnih.gov These compounds are being explored for their potential in treating insomnia and other conditions. nih.gov The initial hit compound displayed an IC50 value of 2 μM on both OX1R and OX2R. nih.gov Through structure-activity relationship (SAR) studies, derivatives with significantly improved potency and selectivity for OX2R were developed. For example, the introduction of a 6-methoxy substituent on an indole-containing analog increased the potency for OX2R to 7 nM. nih.gov
While direct evidence of this compound derivatives modulating the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is limited, the broader class of oxazole-containing compounds has been explored for activity at this receptor. nih.govnih.gov The modulation of mGluR5 is of interest for its potential therapeutic effects in various neurological and psychiatric disorders.
Similarly, the interaction of this specific class of compounds with Estrogen Receptors (ERs) is not well-defined in the current literature. However, the field of selective estrogen receptor modulators (SERMs) is an active area of research, with various heterocyclic scaffolds being investigated for their potential to treat hormone-responsive conditions. nih.govnih.gov
Table 1: Orexin Receptor Antagonistic Activity of a Derivative Containing the 5-(m-tolyl)oxazole (B12098443) Scaffold
| Compound | OX1R IC50 (µM) | OX2R IC50 (µM) |
| N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide | 2 | 2 |
Data sourced from Brotschi et al. (2023). nih.gov
Cellular Pathway Analysis in Model Systems
Understanding how chemical compounds affect cellular pathways is crucial for elucidating their mechanisms of action. In vitro studies using various cell lines have begun to shed light on the antiproliferative, pro-apoptotic, and neuroprotective effects of compounds structurally related to this compound.
Investigation of Antiproliferative Effects in Cancer Cell Lines (in vitro)
Table 2: Cytotoxic Activity of Structurally Related Compounds in Cancer Cell Lines
| Compound Class | Cell Line | IC50/CC50 (µM) |
| 2-Aminothiazole (B372263) derivative | HeLa | 1.6 ± 0.8 |
| Oxazolo[5,4-d]pyrimidine (B1261902) derivative | HT29 | 58.4 |
Data compiled from Wu et al. (2021) and a study on oxazolo[5,4-d]pyrimidines. nih.govnih.gov
Elucidation of Apoptosis Induction Pathways (e.g., Caspase Activation, Cell Cycle Modulation)
The induction of apoptosis is a key mechanism for many anticancer therapies. While direct studies on this compound derivatives are lacking, research on related heterocyclic structures provides insights into potential mechanisms. For example, a series of isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were shown to induce G2/M cell cycle arrest in Colo205 cancer cells. semanticscholar.org This was accompanied by a significant increase in p53 levels, an alteration in the balance of the mitochondrial proteins Bcl-2 and Bax, and subsequent activation of caspases, leading to apoptosis. semanticscholar.org Similarly, a study on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives found that certain compounds significantly induced Caspase 3 accumulation and caused cell growth arrest in AR+LNCaP prostate cancer cells. nih.gov Another investigation into benzoxazole (B165842) and thiazole-based compounds demonstrated an increase in caspase-3 levels and a corresponding increase in total apoptosis in the HCT-116 cell line. nih.gov These findings highlight the potential for oxazole-containing compounds to induce apoptosis through modulation of the cell cycle and activation of caspase cascades.
Neuroprotective Mechanisms in Cellular Models (e.g., β-Amyloid-induced PC12 cells)
The potential neuroprotective effects of compounds containing the oxazole (B20620) scaffold have been investigated in cellular models of Alzheimer's disease. A study on a series of novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated neuroprotective effects in β-amyloid (Aβ)-induced PC12 cells. mdpi.comnih.gov Several of these compounds were found to be potent in reducing the neurotoxicity induced by Aβ25-35. mdpi.comnih.gov One particularly effective compound significantly increased the viability of Aβ25-35-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.comnih.gov Mechanistic studies revealed that this compound promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) and decreased the expression of nuclear factor-κB (NF-κB). mdpi.comnih.gov Furthermore, it was shown to protect PC12 cells from Aβ25-35-induced apoptosis, reduce the hyperphosphorylation of tau protein, and decrease the expression of several key proteins involved in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov While these compounds are not explicitly derivatives of this compound, the shared benzo[d]oxazole core suggests that this chemical class may hold promise for the development of neuroprotective agents.
Table 3: Neuroprotective Effects of a Benzo[d]oxazole-Based Derivative in Aβ-Induced PC12 Cells
| Treatment | Cell Viability (% of control) |
| Control | 100 |
| Aβ25-35 (20 µM) | Significantly reduced |
| Aβ25-35 + Compound 5c (1.25 µg/mL) | Significantly increased vs. Aβ group |
| Aβ25-35 + Compound 5c (2.5 µg/mL) | Significantly increased vs. Aβ group |
| Aβ25-35 + Compound 5c (5 µg/mL) | Significantly increased vs. Aβ group |
Qualitative data based on findings from a study on benzo[d]oxazole derivatives. Specific percentages were not provided in the abstract. mdpi.comnih.gov
Antimicrobial Activity Evaluation in Research Settings (e.g., Bacterial and Fungal Strains)
The oxazole nucleus is a core component of many compounds demonstrating a wide spectrum of biological activities, including antibacterial and antifungal effects. mdpi.com Research into derivatives of 2-aminooxazole and related structures has revealed promising activity against various microbial species, including multidrug-resistant strains. mdpi.com
Antibacterial Activity: In preclinical evaluations, various oxazole derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. For instance, a study on novel 5(4H)-oxazolone-based sulfonamides showed that several derivatives exhibited promising antibacterial activity against both types of bacteria. mdpi.com Specifically, compounds designated as OBS 9b and 9f were noted for their potent effects. mdpi.com Another study investigating a series of N-oxazolylcarboxamides found that these compounds displayed notable activity against various bacterial strains. mdpi.com
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected Oxazolone Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| OBS 9h | Aspergillus niger | 4 | mdpi.com |
| OBS 9h | Candida albicans | 2 | mdpi.com |
| OBS 9c | Aspergillus niger | 8 | mdpi.com |
| OBS 9c | Candida albicans | 4 | mdpi.com |
| OBS 9k | Aspergillus niger | 16 | mdpi.com |
| OBS 9k | Candida albicans | 8 | mdpi.com |
Antifungal Activity: Similarly, the antifungal potential of oxazole derivatives has been a key area of investigation. In a study of 5(4H)-oxazolone-based sulfonamides, compound 9h emerged as the most potent antifungal agent, with MIC values of 4 µg/mL against Aspergillus niger and 2 µg/mL against Candida albicans. mdpi.com Other compounds in the same series, such as 9c and 9k , also demonstrated moderate to weak activity against these fungal strains. mdpi.com The presence of the oxazole core is often critical to this activity, with substitutions on the ring system modulating the potency and spectrum of action. mdpi.comrjstonline.com
Antioxidant Mechanisms in Biochemical Assays
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Heterocyclic compounds, including oxazole and thiazole (B1198619) derivatives, have been investigated for their ability to counteract oxidative processes. researchgate.netmdpi.com The antioxidant activity of these compounds is typically evaluated using various in vitro biochemical assays that measure their capacity to scavenge free radicals or inhibit oxidation.
The primary mechanism of antioxidant action for many aminothiazole and, by extension, 2-aminooxazole derivatives is free radical scavenging. researchgate.netnih.gov These compounds can donate a hydrogen atom or an electron to neutralize highly reactive species such as peroxyl radicals, hydroxyl radicals, and nitric oxide (NO) radicals. nih.govnih.gov
Commonly used biochemical assays to determine antioxidant potential include:
ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The antioxidant capacity is often compared to a standard, such as Trolox. nih.govnih.gov
Hydroxyl Radical Scavenging: This assay assesses the compound's ability to neutralize hydroxyl radicals, often measured by its protective effect against the degradation of a molecule like deoxyribose. nih.govnih.gov
Nitric Oxide (NO) Radical Scavenging: This method evaluates the scavenging of NO radicals, which are generated from a donor compound like sodium nitroprusside. nih.gov
Lipid Peroxidation Inhibition: The ability of a compound to prevent the oxidation of lipids, often induced by pro-oxidants like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is a key measure of its antioxidant effect. nih.gov
In one study on an aminothiazole derivative, mechanistic investigations using pulse radiolysis revealed that the compound scavenges peroxyl radicals with a high bimolecular rate constant. nih.gov The resulting radical on the compound is stabilized through transformation from a nitrogen-centered to a sulfur-centered radical, indicating a sophisticated mechanism for radical neutralization. nih.gov While this study was on a thiazole, the bioisosteric relationship between 2-aminothiazoles and 2-aminooxazoles suggests that similar mechanisms could be at play for this compound derivatives. acs.org
Table 2: Antioxidant Activity of an Aminothiazole Derivative in Biochemical Assays
| Assay | Compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| ABTS Radical Scavenging | 3.07 µM | Equivalent to 0.17 µM Trolox | nih.gov |
| Ferric Reducing Ability | 3.07 µM | Equivalent to 110 µM Trolox | nih.gov |
| Deoxyribose Degradation Protection | 3.07 µM | 84% protection | nih.gov |
| Nitric Oxide Radical Scavenging | 3.07 µM | 20% scavenging | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design in Academic Research on 5 M Tolyl Oxazol 2 Amine
Systematic Modification of the 5-(m-Tolyl)oxazol-2-amine Scaffold
Systematic modification of the this compound scaffold has been a cornerstone of SAR studies. This involves the strategic alteration of different parts of the molecule to probe their influence on biological activity. Key areas of modification typically include the m-tolyl group, the oxazole (B20620) core, and the 2-amino substituent.
For instance, research into related 2-aminooxazole scaffolds has demonstrated the importance of the substitution pattern on the phenyl ring. The isosteric replacement of the sulfur atom in a 2-aminothiazole (B372263) ring with an oxygen atom to form a 2-aminooxazole has been explored to improve metabolic stability and solubility. This highlights a common strategy in medicinal chemistry where bioisosteric replacements are used to enhance the developability of a compound series.
Influence of Substituent Variation on Biological Activity in Research Models
The variation of substituents on the this compound scaffold has a profound impact on its biological activity, which can be rationalized by considering electronic effects, steric constraints, and lipophilicity.
The electronic properties of substituents on the aryl ring can significantly influence binding affinity and efficacy. Studies on analogous heterocyclic systems, such as 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, have shown that electron-donating groups can enhance biological activity, such as antioxidant potential. For example, the presence of methoxy (B1213986) groups on the phenyl ring increased antioxidant activity, which was attributed to the stabilization of radicals formed during oxidation. Conversely, electron-withdrawing groups like a nitro group tended to decrease activity. While these findings are on a different, yet related, scaffold, they provide a strong rationale for investigating similar electronic modifications on the m-tolyl ring of this compound to modulate its biological effects.
The size and shape of substituents introduce steric effects that can dictate the molecule's ability to fit into a biological target's binding site. The introduction of bulky groups can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes. The orientation of substituents is also critical. For example, in the development of inhibitors for the Bloom helicase, the specific placement of groups on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold was crucial for potency. The conformational flexibility of the molecule, influenced by its substituents, can also play a significant role in its ability to adopt the optimal conformation for binding.
Table 1: Influence of Substituent Properties on Biological Activity
| Property | Effect on Biological Activity | Rationale | Example from Analogous Systems |
|---|---|---|---|
| Electronic Effects | Electron-donating groups can increase activity. | Stabilization of intermediates or enhanced binding interactions. | Methoxy groups on a phenyl ring increased antioxidant activity in 2-amino-5-methylthiazol derivatives. |
| Electron-withdrawing groups can decrease activity. | Destabilization of intermediates or unfavorable electronic interactions. | A nitro group on the phenyl ring decreased antioxidant activity compared to a hydroxyl group. | |
| Steric Effects | Bulky groups can either increase or decrease activity. | Can lead to favorable van der Waals contacts or steric hindrance within the binding site. | The specific placement of substituents was critical for the potency of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine based Bloom helicase inhibitors. |
| Lipophilicity | Optimized lipophilicity is crucial for bioavailability. | Affects solubility and membrane permeability, influencing the compound's ability to reach its target. | The 2-aminooxazole scaffold is considered to have potentially improved solubility over the 2-aminothiazole scaffold. |
Identification of Key Pharmacophoric Elements within the 2-Aminooxazole Moiety
The 2-aminooxazole moiety is considered a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The key pharmacophoric elements within this moiety are the hydrogen bond donor and acceptor sites. The exocyclic amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors. The relative orientation of these features is critical for molecular recognition by a target protein.
In some contexts, the 2-aminothiazole moiety is considered the pharmacophore, and its replacement with the 2-aminooxazole is an isosteric substitution aimed at improving properties without losing the key interacting elements.
Computational Approaches to SAR Analysis (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for elucidating SAR. These methods correlate the 3D properties of a series of molecules with their biological activities to generate a predictive model.
3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. For example, these maps can indicate where bulky groups are preferred, where positive or negative electrostatic potential is beneficial, and where hydrophobic or hydrophilic substituents would enhance activity. Such models can guide the rational design of new, more potent analogs. While specific 3D-QSAR studies on this compound are not detailed in the provided context, the application of these methods to similar heterocyclic scaffolds, such as isoxazole (B147169) and 2-oxoquinoline arylaminothiazole derivatives, has proven successful in identifying key structural requirements for their biological activity.
Lead Optimization Strategies for Research Compounds
Lead optimization in the context of this compound and its analogs focuses on systematically modifying the chemical structure to enhance desired pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Academic research has identified the 2-anilino-5-aryloxazole scaffold as a promising template for the development of potent enzyme inhibitors, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key player in angiogenesis. acs.orgestranky.sknih.gov
Initial high-throughput screening efforts identified 2-anilino-5-phenyloxazole as a viable hit compound. Subsequent lead optimization strategies have explored the structure-activity relationships (SAR) by introducing various substituents on both the 2-anilino and the 5-aryl rings to improve inhibitory activity. The core structure of this compound fits within this optimization framework, representing a variation on the 5-aryl portion of the lead scaffold.
Detailed research findings have elucidated the impact of specific structural modifications on the inhibitory potency against VEGFR2. The general approach involves synthesizing a series of analogs where different chemical groups are systematically placed at various positions on the phenyl rings. The resulting compounds are then tested for their ability to inhibit the target enzyme, with the potency often measured as the half-maximal inhibitory concentration (IC50).
One key area of optimization has been the substitution on the 5-aryl ring. Starting from a simple 5-phenyl group, researchers have introduced substituents at the meta-position, such as the tolyl group in this compound. Further exploration has involved the introduction of groups that can form additional interactions with the enzyme's binding pocket. For instance, the addition of a 3-pyridyl group at the meta-position of the 5-phenyl ring has been shown to enhance potency. This improvement is attributed to the pyridyl nitrogen's ability to form a hydrogen bond with the protein, anchoring the compound more effectively in the binding site.
Simultaneously, modifications to the 2-anilino ring have proven crucial for maximizing potency. The introduction of a 2-methoxy group and a 5-ethylsulfonyl group on the aniline (B41778) ring has been a particularly successful strategy. The methoxy group is believed to occupy a small hydrophobic pocket, while the sulfone group can act as a hydrogen bond acceptor, further stabilizing the compound-enzyme complex.
The synergistic effect of these modifications is evident in the significantly improved inhibitory concentrations of the optimized compounds compared to the initial hits. The data presented in the following tables illustrate the impact of these lead optimization strategies.
| Compound | 5-Aryl Ring Substituent | VEGFR2 Kinase IC50 (μM) |
|---|---|---|
| 1 | Phenyl | >10 |
| 2 | m-Tolyl | ~5 |
| 3 | 3-Pyridyl | 0.034 |
| Compound | 2-Anilino Ring Substituents | 5-Aryl Ring | VEGFR2 Kinase IC50 (μM) |
|---|---|---|---|
| 4 | Unsubstituted | 3-Pyridyl | 1.4 |
| 5 | 2-Methoxy, 5-Ethylsulfonyl | 3-Pyridyl | 0.007 |
These findings underscore the importance of rational design in lead optimization. By systematically probing the chemical space around the 2-amino-5-aryloxazole core, researchers have been able to develop highly potent inhibitors of VEGFR2 kinase. The strategies employed, including the introduction of hydrophobic and hydrogen-bonding groups, provide a clear roadmap for the future design of even more effective compounds based on the this compound scaffold.
Future Perspectives and Emerging Academic Applications of 5 M Tolyl Oxazol 2 Amine Research
Advancements in Synthetic Methodologies and Scalability for Research Material Production
The availability of robust and scalable synthetic routes is paramount for the extensive investigation of any chemical entity. While classic methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis, are well-established, modern organic chemistry offers more efficient, atom-economical, and scalable alternatives. wikipedia.orggoogle.com Future research on 5-(m-Tolyl)oxazol-2-amine will likely leverage these advanced methodologies to ensure a reliable supply for in-depth studies.
Recent developments in metal-catalyzed reactions, including those using copper, palladium, gold, and indium, have provided powerful tools for constructing substituted oxazoles with high yields and regioselectivity. bohrium.comtandfonline.comorganic-chemistry.org For instance, a one-pot synthesis involving the condensation of readily available starting materials under mild conditions could significantly streamline the production of this compound. organic-chemistry.org Furthermore, the application of visible-light photocatalysis represents a green and efficient approach for synthesizing oxazole derivatives, potentially reducing the need for harsh reagents and high temperatures. researchgate.netresearchgate.net
A key challenge will be adapting these methods for gram-scale production or larger, which is essential for comprehensive biological screening and materials science applications. acs.org Methodologies that utilize flow chemistry are particularly promising for industrial-scale production, offering improved safety, efficiency, and consistency over traditional batch processes. researchgate.net The development of a robust, scalable protocol is a critical first step toward unlocking the full research potential of this compound. nih.gov
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Starting Materials | Key Advantages | Challenges for Scalability |
| Modified Robinson-Gabriel Synthesis | m-Tolyl-substituted 2-acylaminoketone | Well-established, reliable for small scale | Requires harsh dehydrating agents, multi-step process |
| Metal-Catalyzed Cyclization | m-Tolyl-substituted propiolates, amides | High efficiency, good functional group tolerance, one-pot potential tandfonline.com | Catalyst cost and removal, optimization of reaction conditions |
| Visible-Light Photocatalysis | α-bromoketones, benzylamines | Mild conditions, green chemistry, high atom economy researchgate.net | Light source consistency, reaction kinetics on a large scale |
| Flow Chemistry | Optimized reactants from batch synthesis | High throughput, improved safety and control, easy scale-up researchgate.net | Initial setup cost, potential for clogging |
Development of this compound as a Versatile Chemical Probe for Biological Targets
The oxazole nucleus is a key component in many biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. benthamdirect.comijmpr.in This proven biological relevance makes this compound an attractive scaffold for the development of chemical probes—specialized molecules used to study and manipulate biological systems.
A chemical probe requires high affinity and selectivity for its biological target. The structure of this compound offers multiple points for chemical modification to achieve these properties. The 2-amino group can be functionalized to introduce reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of target proteins. The m-tolyl group can be modified to fine-tune binding affinity and selectivity.
Future research will likely involve the synthesis of a library of derivatives based on the this compound core. These derivatives would be screened against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways, to identify potent and selective binders. benthamdirect.com Once a target is identified, the compound can be further optimized to serve as a probe for studying the target's function in cellular and in vivo models. The rigid oxazole core provides a stable platform that can engage with biological receptors through various non-covalent interactions, such as hydrogen bonds and pi-pi stacking. tandfonline.comsemanticscholar.org
Exploration in Materials Science and Catalysis Research
The unique electronic and structural features of heterocyclic compounds like oxazoles make them valuable building blocks in materials science and catalysis. tandfonline.combohrium.com The aromatic nature of the oxazole ring, combined with the presence of nitrogen and oxygen heteroatoms, suggests that this compound could have interesting photophysical properties. Future investigations may explore its potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, or as a component in photofunctional materials. researchgate.net
The nitrogen atoms in the oxazole ring and the exocyclic amine group can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.
In the field of catalysis, the compound could function as an organocatalyst or as a ligand for transition metal catalysts. tandfonline.com The development of chiral derivatives of this compound could lead to new asymmetric catalysts for stereoselective synthesis, a critical area in modern pharmaceutical production.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. mdpi.comnih.gov These computational tools can accelerate the design and optimization of molecules with desired properties, and this compound is an ideal candidate for such in silico studies.
By training ML models on large datasets of known oxazole derivatives and their biological activities, researchers can predict the potential therapeutic applications of this compound and its analogues. jcchems.com These models can forecast various parameters, including binding affinity to specific targets, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comjcchems.com
Furthermore, AI can be employed to devise novel and efficient synthetic routes. Retrosynthesis algorithms can analyze the structure of this compound and propose the most viable pathways for its production, potentially identifying more cost-effective and sustainable methods than those currently known. nih.gov This computational approach significantly reduces the time and resources required for experimental optimization.
| Step | AI/ML Tool | Objective | Expected Outcome |
| 1. Target Identification | Predictive Biological Activity Models | To identify potential protein targets for the this compound scaffold. | A ranked list of kinases, enzymes, or receptors with high predicted binding scores. |
| 2. Virtual Library Generation | Generative Chemistry Models | To design a virtual library of novel derivatives by modifying the core structure. | Thousands of new, synthetically feasible molecular structures. |
| 3. In Silico Screening | QSAR and Docking Simulations | To predict the activity, selectivity, and ADMET properties of the virtual library. jcchems.com | A shortlist of high-potential candidates for synthesis. |
| 4. Synthesis Planning | Retrosynthesis Prediction Software | To propose efficient synthetic routes for the prioritized candidates. | Step-by-step reaction plans with predicted yields and conditions. |
| 5. Experimental Validation | Laboratory Synthesis and Bioassays | To synthesize the selected compounds and validate the computational predictions. | Experimental data to feedback into and improve the AI/ML models. |
Expanding Mechanistic Understanding in Chemical Biology
A deep understanding of a molecule's mechanism of action is crucial for its development as a therapeutic agent or a chemical tool. benthamdirect.com For this compound, future research will need to move beyond initial screening to elucidate how it interacts with biological systems at a molecular level.
Once a specific biological target is identified, techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This structural information is invaluable for understanding the specific interactions that govern binding and for guiding further structure-activity relationship (SAR) studies. semanticscholar.org
Mechanistic studies will also involve investigating the compound's effects on cellular signaling pathways, its metabolic fate, and its potential off-target activities. researchgate.net Understanding these aspects is essential for optimizing the molecule's properties, enhancing its efficacy, and minimizing potential side effects. The insights gained from such studies on this compound will not only advance its own development but also contribute to a broader understanding of how oxazole-based compounds function in chemical biology.
Q & A
Q. What are the established synthetic routes for 5-(m-Tolyl)oxazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like substituted bromo-ketones or hydrazides. For example, microwave-assisted reactions (433 K, DMF solvent) enable efficient cyclization of brominated intermediates with urea, achieving yields >80% . Traditional methods use reflux conditions with formic acid or catalysts (e.g., KMnO₄ for oxidation steps), though yields may vary (50–70%) due to byproduct formation . Purification via recrystallization or chromatography is critical for isolating the meta-tolyl isomer .
Q. How is the structural identity of this compound confirmed experimentally?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., meta-tolyl protons at δ 7.05–7.42 ppm, oxazole C-N signals at δ 160–165 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the oxazole ring and substituents (e.g., 35.7° for fluorophenyl analogs), confirming stereoelectronic effects .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 219.19 for related compounds) .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Potential : MTT assays (IC₅₀ in cancer cell lines like HUVEC or HeLa) .
- Cytotoxicity : Compare selectivity indices (e.g., normal vs. cancerous cells) to assess therapeutic windows .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance scalability and sustainability?
- Catalysts : Use Pd/C or CuI for cross-coupling steps to reduce side reactions .
- Solvent Systems : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
- Flow Chemistry : Continuous flow reactors minimize waste and improve reproducibility for large-scale synthesis .
Q. How do substituent variations (e.g., para- vs. meta-tolyl) alter biological activity, and how can contradictory data be resolved?
- Structure-Activity Relationship (SAR) : Meta-substitution enhances steric interactions with target proteins (e.g., VEGFR2 inhibition), while para-substituents may reduce binding affinity due to electronic effects .
- Data Reconciliation : Use dose-response curves and molecular docking to differentiate artifacts (e.g., assay interference) from true activity. For example, meta-tolyl derivatives show 10-fold higher VEGFR2 inhibition than para-analogs .
Q. What computational strategies elucidate the mechanism of action for this compound?
- Molecular Docking : Simulate binding to targets like p38α MAP kinase or VEGFR2 (PDB: 1Y6A) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
- MD Simulations : Track conformational stability over 100-ns trajectories to validate docking poses .
- QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity to prioritize derivatives .
Q. How can crystallographic data resolve ambiguities in regiochemical outcomes during synthesis?
Single-crystal X-ray diffraction distinguishes between oxazole and imidazole cyclization products. For example, microwave reactions favor oxazole formation (vs. imidazole byproducts) due to kinetic control . Crystallographic angles (e.g., 45.85° between aryl rings) confirm substituent orientation .
Methodological Considerations
- Contradiction Analysis : Compare IC₅₀ values across cell lines and assays to identify off-target effects. For instance, discrepancies in antimicrobial data may arise from efflux pump activity in Gram-negative strains .
- Industrial Translation : Optimize catalyst loading (<5 mol%) and solvent recovery (>90%) to meet process economics criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
